molecular formula C14H9FO4 B1473734 3-(3-Carboxyphenyl)-2-fluorobenzoic acid CAS No. 1381944-58-6

3-(3-Carboxyphenyl)-2-fluorobenzoic acid

Cat. No. B1473734
M. Wt: 260.22 g/mol
InChI Key: XZXZMPITUOCWCM-UHFFFAOYSA-N
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Description

“3-Carboxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BO4 . It’s used in Suzuki coupling chemistry .


Synthesis Analysis

In one study, “4-(3-Carboxyphenyl)picolinic acid” was used as a ligand to react with metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions, producing two new coordination polymers .


Chemical Reactions Analysis

In the synthesis of functionalized Poly(N-(3-carboxyphenyl)maleimide-alt), the conversion of 3-(3-carboxyacrylamido)benzoic acid to N-(3-carboxyphenyl)maleimide was achieved using the modified acetic anhydride method .


Physical And Chemical Properties Analysis

“3-Carboxyphenylboronic acid” has a molecular weight of 165.94 g/mol and is an off-white crystalline powder . It has a melting point of 243-247 °C .

Scientific Research Applications

Crystal Structures and Metal Complexes

The study of metal(II) 2-fluorobenzoates with various N-donor ligands contributes to the understanding of how the structure of these complexes can influence the design of target molecules for future research. The detailed evaluation of these complexes, including their monomeric, dimeric, ionic, and polymeric structures, underscores the importance of the fluorobenzoate anion in the coordination chemistry of metal complexes. This research highlights the potential applications of these complexes in materials science due to their diverse physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Influence on Electronic Systems of Ligands

Investigations into the effects of metals on the electronic systems of biologically important ligands, including benzoates and salicylates, provide insights into how these interactions can influence the reactivity and stability of complex compounds. This understanding is crucial for predicting the behavior of such compounds in biological systems and their interactions with cellular targets. The study underscores the necessity of physico-chemical studies to fully grasp the nature of these interactions (Lewandowski, Kalinowska, & Lewandowska, 2005).

Environmental Impact and Degradation

The environmental persistence and potential toxicity of parabens, including those structurally related to 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, underscore the need for comprehensive reviews of their occurrence, fate, and behavior in aquatic environments. Understanding the biodegradation pathways of these compounds is crucial for assessing their impact on the environment and for developing strategies to mitigate their presence in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant and Anti-inflammatory Agents

Research into the synthesis of benzofused thiazole derivatives highlights the potential of 3-(3-Carboxyphenyl)-2-fluorobenzoic acid analogs as frameworks for developing new antioxidant and anti-inflammatory agents. These studies not only contribute to the medicinal chemistry of anti-inflammatory compounds but also offer insights into the mechanisms underlying their pharmacological activities (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Safety And Hazards

The safety data sheet for “3-Carboxyphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures should be taken when handling this compound .

properties

IUPAC Name

3-(3-carboxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZMPITUOCWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743048
Record name 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxyphenyl)-2-fluorobenzoic acid

CAS RN

1381944-58-6
Record name 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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